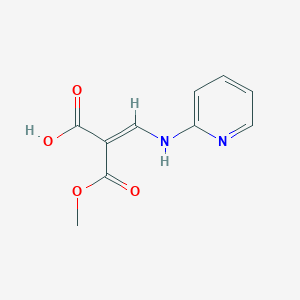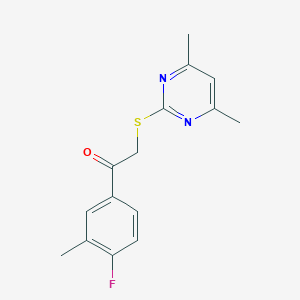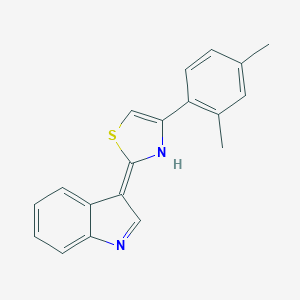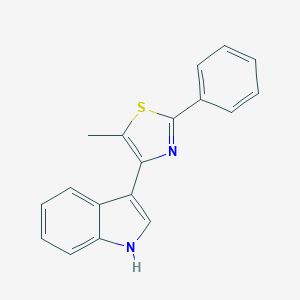
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, also known as TMI or TMI-1, is a chemical compound that has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoxazoles and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity. It has low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development. However, Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has some limitations for lab experiments. It is not soluble in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate. One direction is to further investigate its potential as an anti-cancer agent by targeting other signaling pathways involved in cancer progression. Another direction is to investigate its potential as an anti-inflammatory agent in other disease models. Additionally, the development of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate derivatives with improved solubility and half-life could enhance its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate and its potential applications in medicine.
Synthesis Methods
The synthesis of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reacted with dimethyl malonate and sodium hydride in dimethylformamide to yield Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate. This synthesis method has been optimized to obtain high yields of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate with high purity.
Scientific Research Applications
Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been studied for its potential applications in the treatment of various diseases. One study investigated the use of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate as a potential anti-cancer agent by targeting the PI3K/Akt/mTOR signaling pathway. The results showed that Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate inhibited the growth of cancer cells and induced apoptosis. Another study focused on the use of Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate as a potential anti-inflammatory agent by targeting the NF-κB signaling pathway. The results showed that Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate inhibited the production of pro-inflammatory cytokines and reduced inflammation in vitro and in vivo.
properties
Molecular Formula |
C16H19NO8 |
|---|---|
Molecular Weight |
353.32 g/mol |
IUPAC Name |
dimethyl (4R,5R)-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19NO8/c1-20-8-6-9(21-2)11(10(7-8)22-3)13-12(15(18)23-4)14(25-17-13)16(19)24-5/h6-7,12,14H,1-5H3/t12-,14-/m1/s1 |
InChI Key |
XSBBELCDTQDPOK-TZMCWYRMSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C2=NO[C@H]([C@@H]2C(=O)OC)C(=O)OC)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OC)C(=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)

![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)


